molecular formula C8H7NO3 B176787 Methyl 2-formylisonicotinate CAS No. 125104-34-9

Methyl 2-formylisonicotinate

Cat. No. B176787
M. Wt: 165.15 g/mol
InChI Key: FLXVRBSKKVMMQQ-UHFFFAOYSA-N
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Description

Methyl 2-formylisonicotinate is a chemical compound with the CAS Number: 125104-34-9 . It has a molecular weight of 165.15 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of Methyl 2-formylisonicotinate involves two stages . In the first stage, methyl 2- (hydroxymethyl)pyridine-4-carboxylate reacts with Dess-Martin periodane in dichloromethane at 20°C for 2.5 hours . In the second stage, sodium hydrogencarbonate is added in dichloromethane and water at 20°C for 0.25 hours . The yield of this synthesis process is approximately 85% .


Molecular Structure Analysis

The Methyl 2-formylisonicotinate molecule contains a total of 19 bonds . There are 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 aldehyde (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

Methyl 2-formylisonicotinate is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 165.15 .

Scientific Research Applications

“Methyl 2-formylisonicotinate” is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . It’s used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

It’s typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular formula of C8H7NO3 and a molecular weight of 165.15 .

It’s typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular formula of C8H7NO3 and a molecular weight of 165.15 .

Safety And Hazards

The safety information for Methyl 2-formylisonicotinate indicates that it has several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 2-formylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXVRBSKKVMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599491
Record name Methyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formylisonicotinate

CAS RN

125104-34-9
Record name Methyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) (from reference compound 38, step 1) was dissolved in dichloromethane (150 mL). Dess-Martin periodinane (25 g, 58.94 mmol) was added and the mixture stirred at room temperature for 2 h 30 min. Sodium sulfothioate (59.3 g, 375.00 mmol) was dissolved in satd NaHCO3 and added to the reaction mixture. The suspension was vigorously stirred at room temperature for 15 min, DCM was added and the phases were separated. The aqueous phase was extracted with DCM twice and the combined organic layers were dried over MgSO4 and evaporated. The residue was purified by automated flash chromatography on a Biotage® KP-SIL 340 g column. Gradient heptanes/EtOAc 80:20 to 65:35 over 5 CV was used as mobile phase. Methyl 2-formylisonicotinate (7 g, 85%) was isolated as an off-white solid. 1H NMR (400 MHz, cdcl3) δ 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H). MS m/z 165 (M)+
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Synthesis routes and methods III

Procedure details

1.07 g of dimethyl pyridine-2,4-dicarboxylate was dissolved in 20 ml of toluene, and with stirring under cooling at -80° to -70° C., 6.04 ml of a 1M toluene solution of diisobutylaluminium hydride was added dropwise over 2.5 hours, and the mixture was stirred at this temperature for 1 hour. The reaction mixture was poured into ice water, and ethyl ether was added. The organic layer was separated, worked up in a customary manner, and then purified by medium-pressure liquid chromatography Lobar column, size B, Lichroprep Si 60 (E. Merck Co.); eluting solvent: hexane/ethyl acetate=4/1→3/1) to give 0.27 g (yield 30%) of methyl 2-formylisonicotinate as a colorless crystalline powder.
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Synthesis routes and methods IV

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To a solution of methyl 2-(hydroxymethyl)pyridine-4-carboxylate (30 g, 179.64 mmol) in DCM (1 L) was added MnO2 (93.77 g. 1.0778 mol) at r.t. and stirred overnight. The reaction mixture was then filtered and concentrated to afford the title compound (21.3 g, 72%). [M+H] Calc'd for C8H7NO3, 166. Found, 166.
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72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-formylisonicotinate
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Citations

For This Compound
2
Citations
P Liebhäuser, K Keisers, A Hoffmann… - … A European Journal, 2017 - Wiley Online Library
… In the next step methyl 2-formylisonicotinate is introduced as a third donor unit through a cobalt(II)-catalysed rearrangement resulting in the bis(pyrazolyl)methane ligand. This synthesis …
P Liebhäuser - 2018 - scholar.archive.org
… Here, the starting materials 3-tert-butylpyrazole and methyl 2-formylisonicotinate, as well as parts of the desired L1 are separated from the isomerised bis(pyrazolyl)methane. The …
Number of citations: 4 scholar.archive.org

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